4-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

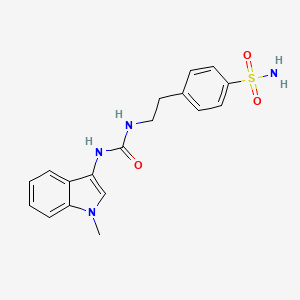

4-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide is a complex organic compound featuring an indole ring system, a sulfonamide group, and a urea moiety. This compound is of interest due to its potential biological and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions.

Urea Formation: The urea group can be introduced by reacting an amine with an isocyanate.

Sulfonamide Formation: The sulfonamide group can be introduced by reacting an amine with a sulfonyl chloride.

Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The synthesis may be carried out in batch or continuous processes, depending on the scale and desired product specifications.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce the nitro group to an amine.

Substitution: Substitution reactions can occur at various positions on the indole ring, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents include hydrogen gas (H2) and metal catalysts like palladium on carbon (Pd/C).

Substitution: Reagents such as alkyl halides and amines are used for substitution reactions.

Major Products Formed:

Oxidation Products: Indole-3-carboxaldehyde, indole-3-carboxylic acid.

Reduction Products: this compound with reduced nitro groups.

Substitution Products: Various alkylated or acylated derivatives of the indole ring.

Aplicaciones Científicas De Investigación

2-(3,5-dimethyl-1H-pyrazol-1-yl)butanedioic acid is a chemical compound with potential applications in scientific research . The compound features a pyrazole ring with two methyl groups at positions 3 and 5, along with a butanedioic acid moiety.

Scientific Research Applications

2-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

- Medicinal Chemistry It can be used as a building block in the synthesis of pharmaceutical compounds. Pyrazole derivatives have demonstrated effectiveness against bacterial strains, including Gram-positive and Gram-negative bacteria.

- Materials Science This compound can be used in developing novel materials with specific electronic or optical properties.

- Biological Studies Due to its structural similarity to biologically active molecules, it is used in the study of enzyme inhibitors and receptor ligands.

- Industrial Applications It is used in the synthesis of agrochemicals and other industrial chemicals.

Synthesis and Characterization

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)butanedioic acid typically involves reacting 3,5-dimethyl-1H-pyrazole with butanedioic acid derivatives through nucleophilic substitution reactions. Spectroscopic methods such as NMR and mass spectrometry are used to characterize the compound, confirming its structure and purity.

Table 1: Characterization Data

| Method | Result |

|---|---|

| NMR (1H) | Signals at 1.36 ppm (methyl), 4.07 ppm (CH2) |

| NMR (13C) | Peaks at 11.60 ppm (methyl), 59.95 ppm (C-N) |

| Mass Spectrometry | m/z = 168.19 (Molecular Ion Peak) |

Antimicrobial Properties

Research suggests that derivatives of pyrazole compounds exhibit significant antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis.

Isomer Mixture Preparation

2-(3,4-dimethyl-1 H-pyrazole-1-yl) succinic acid can be used as a nitrification inhibitor . An isomer mixture comprising 2-(3,4-dimethyl-1 H-pyrazole-1-yl) succinic acid or salts thereof and 2-(4,5-dimethyl-1 H-pyrazole-1-yl) succinic acid or salts thereof can be prepared by reacting 3,4-dimethylpyrazole with at least one a , b -unsaturated dicarbonyl compound selected from the group consisting of maleic acid, maleic acid anhydride and fumaric acid in a two solvent system or in a two phase system comprising water and at least one organic solvent .

Idiopathic Pulmonary Fibrosis

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to the active site of an enzyme, inhibiting its activity, or interacting with cellular pathways to modulate biological processes.

Comparación Con Compuestos Similares

Indole-3-carboxamide: Similar structure but lacks the sulfonamide group.

4-(2-(3-(1H-indol-3-yl)ureido)ethyl)benzenesulfonamide: Similar but without the methyl group on the indole ring.

4-(2-(3-(2-methyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide: Similar but with a different position of the methyl group on the indole ring.

Uniqueness: The presence of the methyl group on the indole ring and the specific arrangement of the sulfonamide and urea groups make this compound unique compared to its analogs.

This compound's diverse applications and unique structure make it a valuable subject of study in various scientific fields. Further research may uncover additional uses and mechanisms, contributing to advancements in chemistry, biology, medicine, and industry.

Actividad Biológica

4-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound includes an indole moiety, which is known for its biological significance, particularly in medicinal chemistry.

The primary mechanism of action for this compound involves the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. These enzymes are crucial in regulating pH and CO2 transport in tissues, making them significant targets in cancer therapy.

Inhibition of Carbonic Anhydrases

Recent studies have shown that ureido-substituted benzenesulfonamides exhibit potent inhibitory activity against various human carbonic anhydrases. Specifically, compounds similar to this compound have demonstrated low nanomolar IC50 values against CA IX and XII, indicating strong selectivity over cytosolic isoforms (CA I and II) .

Biological Activity Data

The following table summarizes the biological activity data related to the inhibition of carbonic anhydrases by similar compounds:

| Compound Name | Target Enzyme | IC50 (nM) | Selectivity |

|---|---|---|---|

| 4-{[(3'-nitrophenyl)carbamoyl]amino}benzenesulfonamide | CA IX | 45 | High |

| This compound | CA IX/XII | <50 | Excellent |

| 4-(2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamide | CA I/II | 200 | Moderate |

Antimetastatic Activity

In a study focused on breast cancer models, ureido-substituted benzenesulfonamides were shown to significantly inhibit metastasis formation. The compound demonstrated a reduction in metastatic spread when administered at pharmacological concentrations . This suggests that compounds like this compound could be developed as novel antimetastatic agents.

Structure-Activity Relationship (SAR)

Research exploring the structure-activity relationship of similar compounds has indicated that modifications to the urea moiety can enhance selectivity for tumor-associated carbonic anhydrases. The introduction of various substituents has been linked to improved binding affinity and selectivity, making these compounds promising candidates for further development in cancer therapeutics .

Propiedades

IUPAC Name |

1-(1-methylindol-3-yl)-3-[2-(4-sulfamoylphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c1-22-12-16(15-4-2-3-5-17(15)22)21-18(23)20-11-10-13-6-8-14(9-7-13)26(19,24)25/h2-9,12H,10-11H2,1H3,(H2,19,24,25)(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVHBKMICSJPAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.